molecular formula C9H13NO4S B1453204 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate CAS No. 1251922-53-8

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Cat. No.: B1453204
CAS No.: 1251922-53-8
M. Wt: 231.27 g/mol
InChI Key: QJYQNXLXCKTRBT-UHFFFAOYSA-N
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Description

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate is a chemical compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 g/mol . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an acetate group, which is an ester derived from acetic acid.

Preparation Methods

The synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate typically involves the reaction of 2,4-thiazolidinedione with butyl acetate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate can be compared with other thiazolidine derivatives, such as:

Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-7(11)14-5-3-2-4-10-8(12)6-15-9(10)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYQNXLXCKTRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCN1C(=O)CSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246159
Record name 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251922-53-8
Record name 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251922-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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